molecular formula C16H21N3O B7932604 (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide

Cat. No.: B7932604
M. Wt: 271.36 g/mol
InChI Key: QEEDBZIQSHCQGW-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide is a synthetic compound with potential applications in medicinal chemistry. The compound features a unique structure that includes a cyano group, a cyclopropyl group, and an amino group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and cyclopropylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to an amine or an aldehyde.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The cyano group and the cyclopropyl group play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, enhances its stability and binding affinity compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11(2)15(18)16(20)19(14-7-8-14)10-13-6-4-3-5-12(13)9-17/h3-6,11,14-15H,7-8,10,18H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEDBZIQSHCQGW-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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